molecular formula C10H12N4O3 B15056176 N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B15056176
M. Wt: 236.23 g/mol
InChI Key: MUTLPZVCOXCCKZ-UHFFFAOYSA-N
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Description

N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the aminoethyl moiety.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the oxadiazole derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aminoethyl side chain.

Scientific Research Applications

N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but with a benzamide group instead of furan-2-carboxamide.

    N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan ring and oxadiazole ring, which imparts specific electronic and steric properties

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C10H12N4O3/c11-4-3-8-13-9(17-14-8)6-12-10(15)7-2-1-5-16-7/h1-2,5H,3-4,6,11H2,(H,12,15)

InChI Key

MUTLPZVCOXCCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NC(=NO2)CCN

Origin of Product

United States

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